molecular formula C10H11NO6 B186503 2,3-Dihydroxypropyl 4-nitrobenzoate CAS No. 27913-70-8

2,3-Dihydroxypropyl 4-nitrobenzoate

Cat. No.: B186503
CAS No.: 27913-70-8
M. Wt: 241.2 g/mol
InChI Key: MAYAWTAYWBXUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxypropyl 4-nitrobenzoate is a synthetic ester derived from 4-nitrobenzoic acid and glycerol. Its structure consists of a nitro-substituted aromatic ring esterified to a 2,3-dihydroxypropyl (glycerol) moiety. The nitro group may enhance electrophilicity, making it useful in synthetic pathways or as a prodrug candidate.

Properties

CAS No.

27913-70-8

Molecular Formula

C10H11NO6

Molecular Weight

241.2 g/mol

IUPAC Name

2,3-dihydroxypropyl 4-nitrobenzoate

InChI

InChI=1S/C10H11NO6/c12-5-9(13)6-17-10(14)7-1-3-8(4-2-7)11(15)16/h1-4,9,12-13H,5-6H2

InChI Key

MAYAWTAYWBXUSP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OCC(CO)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(CO)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 2,3-dihydroxypropyl ester backbone but differ in substituents and applications:

Compound Name Key Functional Groups Molecular Weight (g/mol) Applications Key Properties
2,3-Dihydroxypropyl 4-nitrobenzoate 4-nitrobenzoate ester, dihydroxypropyl ~241 (estimated) Synthetic intermediate, potential API High polarity, nitro group reactivity
2,3-Dihydroxypropyl 4-hydroxybenzoate 4-hydroxybenzoate ester 212 Chemical intermediate, research Lower polarity, phenolic hydroxyl
Compritol 888 ATO (Glycerol Dibehenate) Behenic acid esters of glycerol 626.82 Lipid excipient (drug delivery) Hydrophobic, solid lipid nanoparticles
Hexadecanoic acid 2,3-dihydroxypropyl ester Palmitate ester, dihydroxypropyl ~330 (estimated) Natural product (chestnut kernels) Lipophilic, emulsifying properties
Iosimenol / Iohexol Triiodinated aromatic core, multiple dihydroxypropyl groups 1478.08 / 821.14 Radiographic contrast agents High water solubility, low toxicity

Physicochemical Properties

  • Polarity and Solubility :

    • The 4-nitrobenzoate derivative is more polar than its 4-hydroxy counterpart due to the electron-withdrawing nitro group. However, nitro groups often reduce aqueous solubility compared to hydroxyl groups, as seen in contrast agents like iohexol, where dihydroxypropyl groups enhance solubility .
    • Compritol 888 ATO and the palmitate ester are highly hydrophobic, enabling their use in lipid-based drug formulations.
  • Stability: Nitro groups in 4-nitrobenzoate may increase susceptibility to reduction under acidic or reductive conditions, unlike the stable iodinated aromatic cores in iosimenol and iohexol .

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